

Introduction: The Strategic Importance of Fluorination

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Compound of Interest

Compound Name: 2-Fluorophenethyl alcohol

CAS No.: 50919-06-7

Cat. No.: B031086

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In the landscape of drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The fluorine substituent in **2-Fluorophenethyl alcohol**, positioned at the ortho position of the phenyl ring, imparts unique electronic properties that can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This makes it a valuable intermediate for creating complex molecular structures and novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[2]

This guide serves as a practical resource for researchers, offering not just data, but the causal reasoning behind experimental choices and protocols involving this versatile reagent.

Caption: Chemical structure of **2-Fluorophenethyl alcohol**.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of **2-Fluorophenethyl alcohol** are summarized below. These values are critical for reaction setup, purification, and safety assessments.

Property	Value	Source(s)
CAS Number	50919-06-7	[2][3][4]
Molecular Formula	C ₈ H ₉ FO	[2][5]
Molecular Weight	140.15 g/mol	[4][6]
Appearance	Colorless to light yellow clear liquid	[2][3]
Purity	≥ 95% (GC)	[2][3][5]
Density	1.045 g/mL at 25 °C	[4][5][7]
Boiling Point	137 °C (at 760 mmHg)	[3][5]
72 °C (at 1 mmHg)	[7]	
Refractive Index (n ₂₀ /D)	1.509	[3][4][5]
Flash Point	98 °C (208.4 °F) - closed cup	[3][4][8]
SMILES String	OCCc1ccccc1F	[4]
InChI Key	HNIGZVZDWCTFPR- UHFFFAOYSA-N	[4]

Spectroscopic Signatures for Quality Control

While raw spectral data is specific to each batch, the expected spectroscopic characteristics provide a reliable method for structural confirmation.

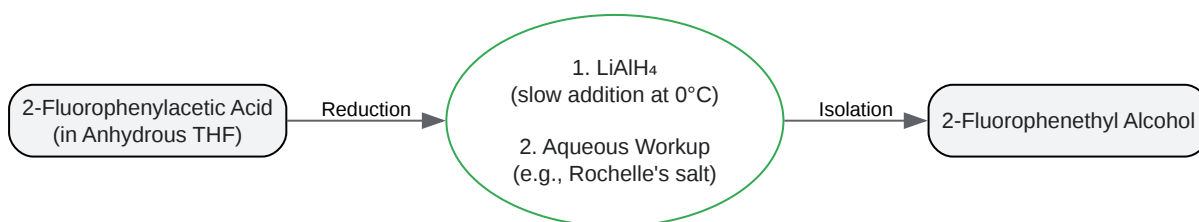
- **Infrared (IR) Spectroscopy:** The IR spectrum of an alcohol is dominated by two key features. A strong, broad absorption band is expected in the 3400-3300 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. Additionally, a strong C-O stretching band should appear in the 1100-1000 cm⁻¹ range.[9]
- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum provides a precise map of the molecule's hydrogen atoms. For **2-Fluorophenethyl alcohol**, one would expect to see:

- Aromatic Protons (4H): Complex multiplets in the ~6.9-7.3 ppm range. The ortho-fluorine atom will introduce complex splitting patterns.
- Methylene Protons (-CH₂-Ar, 2H): A triplet around ~2.8-3.0 ppm.
- Methylene Protons (-CH₂-OH, 2H): A triplet around ~3.8-4.0 ppm.
- Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between 1.5 and 4.5 ppm. This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[10]
- ¹³C NMR Spectroscopy: Carbon signals would confirm the eight unique carbon environments, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.

Synthesis Methodology: Reduction of 2-Fluorophenylacetic Acid

2-Fluorophenethyl alcohol is commonly synthesized via the reduction of its corresponding carboxylic acid, 2-Fluorophenylacetic acid (CAS 451-82-1), or its ester derivatives.[11][12] The carboxylic acid is a versatile precursor used in the synthesis of various active pharmaceutical ingredients (APIs).[11] The choice of reducing agent is critical and depends on the desired scale, cost, and safety profile of the reaction.

Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, though it requires stringent anhydrous conditions and careful handling. Borane complexes (e.g., BH₃·THF) offer a milder alternative. Below is a representative, field-proven protocol for the LiAlH₄ reduction.



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Caption: General workflow for the synthesis of **2-Fluorophenethyl alcohol**.

Detailed Experimental Protocol: LiAlH₄ Reduction

Trustworthiness: This protocol incorporates self-validating steps. The slow addition of the reagent at low temperature is a critical control for the exothermic reaction. The specific quenching procedure is designed to safely neutralize excess hydride and produce a granular, filterable precipitate, simplifying product isolation.

Materials:

- 2-Fluorophenylacetic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser. Cool the suspension to 0 °C using an ice bath.
 - **Causality:** An inert atmosphere and anhydrous solvent are essential as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C to control the reaction rate and prevent dangerous temperature spikes.
- **Substrate Addition:** Dissolve 2-Fluorophenylacetic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over

30-60 minutes, maintaining the internal temperature below 10 °C.

- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Workup and Quenching:** Cool the reaction mixture back to 0 °C. Cautiously and slowly add a saturated aqueous solution of Rochelle's salt dropwise until gas evolution ceases and a granular white precipitate forms.
 - **Causality:** This modified Fieser workup is often preferred over sequential addition of water and NaOH as it helps to chelate the aluminum salts, resulting in a more easily filterable solid and minimizing product loss through adsorption.
- **Isolation:** Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
- **Purification:** Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure **2-Fluorophenethyl alcohol**.^[7]

Applications in Research and Development

The utility of **2-Fluorophenethyl alcohol** stems from its identity as a "building block." The primary alcohol functional group serves as a versatile handle for subsequent chemical transformations (e.g., oxidation, esterification, etherification, or conversion to an amine), while the fluorinated phenyl ring confers desirable properties to the final molecule.

- **Pharmaceutical Intermediates:** It is a key starting material for a variety of pharmaceutical candidates. For instance, it is used to prepare phenethyl ester derivatives that act as potent gastrin antagonists, which have implications in gastrointestinal research.^[5] Its structure is a component of molecules designed for treating neurological conditions.^[2]
- **Enzyme Inhibition Studies:** Fluorinated compounds are often used as mechanistic probes or inhibitors for enzymes. The electron-withdrawing nature of fluorine can alter the pKa of nearby groups or influence binding interactions within an enzyme's active site.^[13]

- **Materials Science:** This compound can be used in the development of specialty polymers and coatings where the fluorine component can enhance properties like thermal stability and chemical resistance.[2]

Safety, Handling, and Disposal

There is some discrepancy in the reported hazard classifications for **2-Fluorophenethyl alcohol**. While an older safety data sheet (SDS) from 2014 classified it as non-hazardous,[6] more recent supplier information consistently identifies it as a hazardous substance.

GHS Hazard Statements (Consolidated):

- H315: Causes skin irritation.[3][5][8]
- H319: Causes serious eye irritation.[3][5][8]
- H302 + H312: Harmful if swallowed or in contact with skin.[8]
- H335: May cause respiratory irritation.[8]

Authoritative Insight: Given the conflicting data, users must treat this chemical with caution and always consult the most current SDS provided by their specific supplier before handling. The more stringent hazard classification should be adopted as a precautionary principle.

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][8]
- **Ventilation:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][14]
- **Handling:** Avoid contact with skin, eyes, and clothing.[8] Keep away from ignition sources as it is a combustible liquid.[4] Wash hands thoroughly after handling.[3]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] A storage temperature of <math><15^{\circ}\text{C}</math> is recommended.[3]

First Aid and Spill Response

- Skin Contact: Immediately wash with plenty of soap and water.[3][6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][8]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
- Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[14]

Disposal

Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains.[6] Contaminated packaging should be disposed of as an unused product.[6]

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